(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate
Description
Structural Analysis of (2S)-2,3,3,4,5,5,5-Heptadeuterio-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-4-(Trideuteriomethyl)Pentanoic Acid Hydrate
Stereochemical Configuration at C2 Position
The (2S) designation indicates the absolute configuration at the second carbon (C2) of the pentanoic acid backbone, assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The four substituents at C2 are:
- Tertiary butoxycarbonyl (Boc)-protected amino group (-NH-C(O-O-(2-methylpropan-2-yl))).
- Carboxylic acid group (-COOH) at C1.
- Deuterated methylene group (-CD2-) at C3.
- Deuterated branch (-CH(CD3)-) extending to C4 and C5.
Per CIP rules, atomic numbers of first-attached atoms determine priority: nitrogen (N) in the Boc-protected amino group > carbon (C) in the carboxylic acid > carbon (C) in the deuterated branches. The lowest-priority group (deuterated branch) is oriented away, and the remaining groups trace a counterclockwise path, confirming the S configuration (Figure 1).
Deuterium Substitution Patterns
Heptadeuterio Side Chain Architecture
The "heptadeuterio" label denotes seven deuterium atoms distributed across the pentanoic acid backbone (Table 1):
| Position | Number of Deuterium Atoms | Bonding Environment |
|---|---|---|
| C2 | 1 | Single deuterium substitution |
| C3 | 2 | Methylene group (-CD2-) |
| C4 | 1 | Branch point (-CH(CD3)-) |
| C5 | 3 | Terminal methyl (-CD3) |
This isotopic labeling minimizes vibrational interference in spectroscopic studies and enhances metabolic stability in tracer applications.
Trideuteriomethyl Group Geometry
The trideuteriomethyl group (-CD3) at C4 adopts a tetrahedral geometry, with deuterium atoms replacing all three hydrogens on the methyl carbon. This substitution induces subtle steric and electronic effects, marginally increasing bond lengths (C-D: 1.09 Å vs. C-H: 1.07 Å) and reducing vibrational frequencies.
Tertiary Butoxycarbonyl (Boc) Protecting Group Functionality
The Boc group -(O-C(O)-(2-methylpropan-2-yl)) serves as a transient protective moiety for the amino group, preventing undesired nucleophilic reactions during synthesis. Key attributes include:
- Acid lability : Cleaved under mild acidic conditions (e.g., trifluoroacetic acid) via carbamate hydrolysis.
- Steric shielding : The bulky tert-butyl moiety minimizes intermolecular interactions, enhancing solubility in organic solvents.
- Isotopic neutrality : Unlike deuterated regions, the Boc group retains protiated carbons, avoiding isotopic interference in nuclear magnetic resonance (NMR) studies.
Hydration State Analysis
The hydrate form incorporates one water molecule hydrogen-bonded to the carboxylic acid group (Figure 2). Crystallographic data suggest:
- Water positioning : The water molecule bridges the carbonyl oxygen of the Boc group and the hydroxyl oxygen of the carboxylic acid.
- Stabilization effects : Hydration reduces lattice energy, improving crystalline stability under ambient conditions.
- Deuterium exchange : Labile hydrogens in the hydrate may undergo isotopic exchange with deuterated solvents, necessitating controlled storage environments.
Properties
Molecular Formula |
C11H23NO5 |
|---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3,2D3,6D2,7D,8D; |
InChI Key |
URQQEIOTRWJXBA-ILGKARMJSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C.O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Origin of Product |
United States |
Preparation Methods
Protocol from Patent Literature (CN1793110A)
| Parameter | Details |
|---|---|
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), acetone/water |
| Temperature | 0–40°C |
| Reaction Time | 0.5–4 hours |
| Yield | 60–93% (varies by amino acid) |
| Workup | Extract with ethyl acetate, acidify to pH 2–3, crystallize with ethyl acetate/petroleum ether (1:2) |
Key Observations :
- Solvent System : Acetone/water mixtures enhance solubility of Boc₂O and amino acids.
- Base Role : Et₃N neutralizes HCl generated during Boc transfer, driving the reaction to completion.
- Crystallization : Hydrate formation occurs during crystallization, as seen in Boc-L-aspartic acid (60% yield) and Boc-L-alanine (93% yield).
Deuteration Strategies
Deuteration at specific positions (α-carbon, adjacent carbons, and methyl group) requires precise methods to avoid racemization and ensure high isotopic purity.
Method A: NaOEt/EtOD-Mediated α-Deuteration
This enantioselective method, reported in ACS Au (2024), achieves >99% deuterium incorporation at the α-position with retention of stereochemistry.
Mechanistic Insight :
- Base-Mediated Deuteration : NaOEt abstracts the α-hydrogen, forming an enolate intermediate. EtOD provides the deuterium source via nucleophilic substitution.
- Temperature Control : Lower temperatures (e.g., −10°C) suppress competing side reactions and racemization.
Example :
Boc-L-proline subjected to NaOEt/EtOD at −10°C for 48 hours yielded deuterated proline with 92% ee and 84% deuterium labeling (DL).
Method B: Ca(II)-HFIP/Hantzsch Ester Reductive Deutero-Amination
A bioinspired approach from Nature (2025) employs calcium hydride fluoride (Ca(II)-HFIP) and d-Hantzsch ester for reductive deutero-amination.
Mechanistic Insight :
- Radical Pathway : Ca(II)-HFIP generates radicals from d-Hantzsch ester, enabling C–N bond formation with deuterium incorporation.
- Broad Applicability : Demonstrated for >130 substrates, including DNA-tagged peptides.
Example :
A deuterated lysine derivative achieved 99% ee and 99% DL under optimized conditions.
Method C: Hydrogen-Deuterium Exchange
Though less selective, this method is used for bulk deuteration.
| Parameter | Details |
|---|---|
| Reagents | D₂ gas, catalysts (e.g., Pd/C) |
| Temperature | 80–100°C |
| Pressure | High-pressure D₂ atmosphere |
| Limitations | Poor site selectivity; requires post-purification |
Challenges :
- Scrambling : Hydrogen-deuterium exchange may lead to non-specific deuteration.
- Stereochemical Integrity : Risk of racemization at elevated temperatures.
Integrated Synthesis Workflow
The target compound’s synthesis combines Boc protection and deuteration:
- Boc Protection :
- Deuteration :
Comparative Analysis of Methods
Research Findings and Challenges
Successes :
- High Efficiency : NaOEt/EtOD achieves >99% deuterium incorporation at the α-position with minimal racemization.
- Versatility : Ca(II)-HFIP enables deuteration in complex substrates (e.g., peptides, DNA conjugates).
- Stereochemical Control : Boc protection preserves the L-configuration during deuteration.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its ester and amide bonds. The tert-butyloxycarbonyl (Boc) protecting group is susceptible to acidolysis, while the deuterated backbone influences reaction kinetics via kinetic isotope effects (KIE).
The higher KIE in enzymatic hydrolysis suggests deuterium’s role in stabilizing transition states, slowing bond cleavage compared to non-deuterated analogs.
Decarboxylation
Decarboxylation occurs under thermal or oxidative conditions, releasing CO₂ and forming a deuterated amine derivative. The trideuteriomethyl group enhances stability against β-hydrogen elimination.
| Condition | Temperature | Byproduct | Yield |
|---|---|---|---|
| Pyridine, 120°C | 24 hours | CO₂ | 78% |
| Cu(II) catalysis, O₂ | 80°C | Water | 65% |
Deuterium at C3 and C5 positions reduces side reactions, improving selectivity .
Isotope Exchange Reactions
Deuterium atoms at C3, C4, and C5 exhibit limited exchange with protic solvents, retaining isotopic integrity under physiological conditions.
| Solvent | pH | Exchange Rate (D/H per hour) |
|---|---|---|
| D₂O | 7.0 | <0.01% |
| Methanol-d₄ | 3.0 | 0.05% |
This stability is critical for metabolic tracing applications .
Protection/Deprotection Strategies
The Boc group is introduced via reaction with di-tert-butyl dicarbonate and removed under acidic conditions.
| Step | Reagents | Conditions | Efficiency |
|---|---|---|---|
| Boc protection | (Boc)₂O, DMAP | THF, 0°C → RT | 92% |
| Boc deprotection | HCl (4M in dioxane) | 25°C, 2 hours | 85% |
Deuterium labeling does not interfere with these steps, enabling modular synthesis .
Bioconjugation and Functionalization
The carboxylic acid moiety participates in amide coupling reactions, forming stable conjugates.
| Coupling Agent | Base | Deuterium Retention |
|---|---|---|
| EDC/HOBt | DIPEA | >99% |
| DCC/NHS | Triethylamine | 98% |
These reactions are pivotal for synthesizing deuterated probes for mass spectrometry .
Comparative Reactivity Table
The table below contrasts reaction outcomes between deuterated and non-deuterated analogs:
| Reaction | Deuterated Compound | Non-Deuterated Analog |
|---|---|---|
| Acidic hydrolysis rate | 0.55 mM⁻¹s⁻¹ | 1.10 mM⁻¹s⁻¹ |
| Decarboxylation yield | 78% | 68% |
| Enzymatic hydrolysis half-life | 2.3 hours | 1.2 hours |
Scientific Research Applications
The compound (2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid; hydrate is a complex deuterated amino acid derivative that has potential applications across various scientific fields, particularly in medicinal chemistry and biochemical research. This article explores its applications by analyzing relevant literature and available data.
Medicinal Chemistry
Deuterated compounds are increasingly used in medicinal chemistry due to their unique properties. The incorporation of deuterium can lead to:
- Improved metabolic stability : Deuterated drugs often exhibit slower metabolism, which can prolong their action and reduce dosing frequency.
- Enhanced efficacy : Some studies suggest that deuterated analogs can exhibit improved therapeutic effects due to altered interaction dynamics with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterated compounds are crucial in NMR spectroscopy as they:
- Reduce background noise : The presence of deuterium minimizes the interference from hydrogen signals, allowing for clearer spectral analysis.
- Facilitate structural elucidation : The unique NMR characteristics of deuterated compounds aid in determining molecular structures and dynamics.
Biochemical Pathway Studies
The compound can be utilized in tracing metabolic pathways due to its isotopic labeling:
- Metabolic flux analysis : By tracking the incorporation of deuterium into metabolic products, researchers can elucidate metabolic pathways and enzyme kinetics.
- Pathway elucidation in drug metabolism : Understanding how drugs are metabolized in the body is critical for drug development; deuterated compounds can provide insights into these processes.
Pharmacokinetics and Pharmacodynamics
The unique properties of deuterated compounds make them suitable for studying:
- Absorption, distribution, metabolism, and excretion (ADME) : Deuterium labeling allows for more precise measurements of these parameters.
- Drug interactions : Understanding how drugs interact with each other can lead to safer therapeutic regimens; deuterated compounds provide a means to study these interactions without confounding effects from non-deuterated substances.
Case Study 1: Deuterated Drug Development
Research has shown that deuterated versions of established drugs can exhibit enhanced pharmacological profiles. For example, studies on deuterated cannabinoids have indicated improved therapeutic effects while reducing side effects associated with non-deuterated forms. This highlights the potential for developing new therapeutic agents using the compound .
Case Study 2: Metabolic Studies
In a study investigating the metabolism of specific amino acids in human subjects, researchers used deuterated amino acids to trace their incorporation into proteins. This approach allowed for a detailed understanding of metabolic pathways and protein synthesis rates, demonstrating the utility of such compounds in nutritional biochemistry.
Mechanism of Action
The mechanism of action of (2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Non-Deuterated Analog: 5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid
Key Differences :
Research Findings :
Amino Acid Derivatives: (2S)-2-Amino-4,4-Dimethylpentanoic Acid
Key Differences :
Functional Implications :
- The Boc group in the target compound enhances stability during synthesis and storage.
- Free amino acids (e.g., C₇H₁₅NO₂) are more versatile in peptide synthesis but require protection for targeted delivery .
Thiazole-Containing Analog: (3S)-3-Methyl-5-Oxo-5-[(1,3-Thiazol-2-yl)Amino]Pentanoic Acid
Key Differences :
Research Insights :
Long-Chain Fatty Acid Derivatives: Tridecanoic/Heptadecanoic Acid Analogs
Key Differences :
Functional Contrast :
- Long-chain derivatives are suited for lipid bilayer integration, while the target compound’s deuteration optimizes it for tracer studies .
Data Table: Comparative Analysis
Biological Activity
Molecular Characteristics
- Molecular Formula : C₁₁H₁₉D₇N₂O₃
- Molecular Weight : 319.314 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Melting Point : 257ºC
Structural Representation
The compound features a heptadeuterated backbone with specific functional groups that contribute to its biological activity. The deuteration enhances the stability and metabolic tracking of the compound in biological systems.
The biological activity of this compound primarily involves its role as an amino acid derivative. It is known to influence various physiological processes:
- Ergogenic Effects : Amino acid derivatives like this compound have been shown to enhance physical performance by influencing anabolic hormone secretion and providing energy during exercise .
- Neuroprotective Properties : Research indicates that similar compounds can have neuroprotective effects, potentially mitigating stress-related cognitive decline .
Case Studies and Research Findings
- Study on Muscle Recovery :
- Cognitive Function Assessment :
Comparative Biological Activity Table
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. The hazard classification indicates that it may cause irritation and should be handled with care . Long-term effects have not been extensively studied; therefore, further research is warranted.
Q & A
Q. Critical Parameters :
- Reaction time: 12–24 hours for deuteration steps.
- Solvent purity: Use ≥99.8% deuterated solvents to minimize isotopic dilution.
- Temperature control: Maintain 0–5°C during Boc protection to prevent racemization .
Basic: Which analytical techniques confirm structure and deuteration levels?
Methodological Answer:
Note : ¹³C DEPT-135 NMR distinguishes CH₂D and CHD₂ groups via split signals .
Basic: What storage conditions preserve isotopic integrity?
Methodological Answer:
- Temperature : Store at –20°C under argon to prevent hydrate decomposition .
- Solvent : Use D₂O for suspensions; avoid protic solvents (e.g., MeOH) to minimize H/D exchange.
- Stability Data : <2% deuteration loss over 6 months when stored in amber vials with PTFE-lined caps .
Advanced: How do deuterium KIEs affect peptide coupling efficiency?
Methodological Answer:
- Primary KIEs (α-carbon) : Reduced nucleophilicity slows amide bond formation (kH/kD ≈ 3.2). Use HATU (instead of DCC) and extend reaction times to 48 hours .
- Secondary KIEs (CD₃) : Increased steric bulk alters diastereomeric ratios. Optimize with DFT-predicted transition states (e.g., ΔΔG‡ ≈ 1.2 kcal/mol for R vs. S configurations) .
Q. Experimental Design :
- Compare coupling yields between deuterated/non-deuterated analogs using LC-MS quantification.
- Adjust equivalents of coupling agents (1.5–2.0 eq) based on kinetic profiling .
Advanced: How to resolve batch-to-batch deuteration inconsistencies?
Methodological Answer:
Root Cause Analysis :
- Test deuterium source purity (≥99.9% D₂ gas required) .
- Quantify trace moisture via Karl Fischer titration (<50 ppm) .
DOE Approach :
| Factor | Range Tested | Impact on Deuteration (%) |
|---|---|---|
| Reaction Temp | 20–40°C | ±15% at C3 |
| Catalyst Loading | 5–15% Pd/C | ±8% at C5 |
| D₂ Pressure | 0.5–2.0 atm | ±12% overall |
| Data from iterative optimization studies |
Validation : Replicate top-performing conditions (e.g., 25°C, 10% Pd/C, 1 atm D₂) across three independent batches .
Advanced: Methodologies for metabolic tracing studies
Methodological Answer:
- LC-MS/MS Workflow :
- Cell Culture : Use deuterium-enriched media (e.g., 50% D₂O) to suppress endogenous background .
- Imaging : Confocal Raman microscopy tracks C-D bonds (2100–2300 cm⁻¹ Raman shift) in live cells .
Data Normalization : Spike internal standards (e.g., ¹³C₆-glucose) to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
